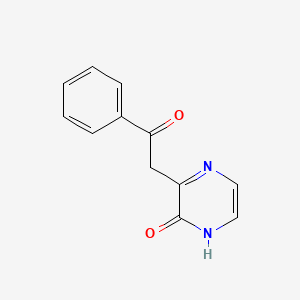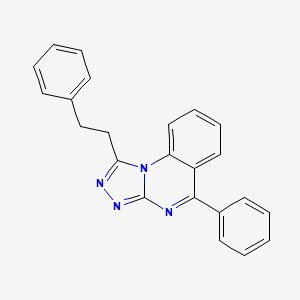
5-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with a hydroxypropynyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyridazin-3(2H)-one typically involves the reaction of 2-methylpyridazin-3(2H)-one with propargyl alcohol under specific conditions. The reaction is often catalyzed by palladium or copper catalysts in the presence of a base such as diisopropylamine. The reaction mixture is stirred at room temperature until completion, as determined by thin-layer chromatography (TLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The triple bond in the propynyl group can be reduced to a double or single bond.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 5-(3-Oxoprop-1-yn-1-yl)-2-methylpyridazin-3(2H)-one.
Reduction: Formation of 5-(3-Hydroxyprop-1-en-1-yl)-2-methylpyridazin-3(2H)-one or 5-(3-Hydroxypropyl)-2-methylpyridazin-3(2H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The hydroxypropynyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The pyridazine ring can also interact with various biological pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyridine
- 5-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyrazine
- 5-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyrimidine
Uniqueness
5-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyridazin-3(2H)-one is unique due to the presence of both a hydroxypropynyl group and a pyridazine ring. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds with different heterocyclic rings .
Eigenschaften
CAS-Nummer |
825634-10-4 |
|---|---|
Molekularformel |
C8H8N2O2 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
5-(3-hydroxyprop-1-ynyl)-2-methylpyridazin-3-one |
InChI |
InChI=1S/C8H8N2O2/c1-10-8(12)5-7(6-9-10)3-2-4-11/h5-6,11H,4H2,1H3 |
InChI-Schlüssel |
FYNWVYUQIXEWCI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C=C(C=N1)C#CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12913190.png)
![3-(5,7-Diamino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12913193.png)
![Imidazo[1,2-a]pyrimidine, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B12913194.png)




![1-[4-(7-Phenyl[1,2]oxazolo[3,4-d]pyridazin-4-yl)phenyl]ethan-1-one](/img/structure/B12913248.png)
![8-Methyl-2H-cyclohepta[b]furan-2-one](/img/structure/B12913252.png)


![1-[5,6-Bis(4-methylphenyl)pyrazin-2-yl]piperidin-4-ol](/img/structure/B12913268.png)


